Cas no 1696243-59-0 (tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate)

Tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its structure features a reactive bromomethyl group, enabling further functionalization, and a protected piperidine moiety, which is valuable in medicinal chemistry. The tert-butyloxycarbonyl (Boc) group provides stability under various reaction conditions while allowing selective deprotection when needed. The 3-methoxypropoxy side chain enhances solubility in polar solvents, facilitating its use in diverse synthetic applications. This compound is particularly useful in the development of drug candidates, offering a balance of reactivity and stability for efficient derivatization. Its well-defined reactivity profile makes it a reliable building block in complex molecule synthesis.
tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate structure
1696243-59-0 structure
Product Name:tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate
CAS No:1696243-59-0
MF:C15H28BrNO4
MW:366.291124343872
CID:6156922
PubChem ID:114772360
Update Time:2025-06-26

tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate
    • EN300-1135745
    • 1696243-59-0
    • Inchi: 1S/C15H28BrNO4/c1-14(2,3)21-13(18)17-8-6-15(12-16,7-9-17)20-11-5-10-19-4/h5-12H2,1-4H3
    • InChI Key: BEXADRUPUKMQRO-UHFFFAOYSA-N
    • SMILES: BrCC1(CCN(C(=O)OC(C)(C)C)CC1)OCCCOC

Computed Properties

  • Exact Mass: 365.12017g/mol
  • Monoisotopic Mass: 365.12017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48Ų

tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate

tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate (CAS No: 1696243-59-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their versatile properties in drug design and synthesis.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. The structure of tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group, a bromomethyl group, and a 3-methoxypropoxy group. These substituents contribute to the molecule's unique physical and chemical properties, making it an attractive candidate for further research.

The tert-butyl group provides steric bulk, which can influence the molecule's solubility and stability. The bromomethyl substituent introduces electrophilic character, potentially enabling further functionalization through nucleophilic substitution reactions. Meanwhile, the 3-methoxypropoxy group adds hydrophilic characteristics, enhancing the compound's bioavailability when used in pharmaceutical contexts.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the development of bioactive molecules with potential therapeutic applications. For instance, researchers have explored the use of similar compounds as scaffolds for kinase inhibitors, which are critical in targeting various diseases such as cancer and inflammatory disorders.

The synthesis of tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate involves a multi-step process that begins with the preparation of the piperidine ring followed by selective substitution at specific positions. The introduction of the tert-butyl group is typically achieved through alkylation or acylation reactions, while the bromomethyl and methoxypropoxy groups are introduced via nucleophilic substitution or etherification processes.

Preliminary biological evaluations of this compound have shown promising results in vitro, particularly in terms of its ability to modulate key enzymatic activities. For example, studies conducted using recombinant enzymes have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in drug discovery programs.

In addition to its direct applications in pharmacology, tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. Its modular structure allows for easy modification at various positions, enabling chemists to explore a wide range of structural variations with diverse biological profiles.

The CAS registry number 1696243-59-0 uniquely identifies this compound within chemical databases, facilitating its identification and retrieval for research purposes. This ensures that scientists worldwide can access accurate information about its properties and applications, fostering collaboration and innovation in the field.

As research into piperidine derivatives continues to evolve, compounds like tert-butyl 4-(bromomethyl)-4-(3-methoxypropoxy)piperidine-1-carboxylate are expected to play an increasingly important role in advancing our understanding of molecular design and function. Their unique combination of structural features makes them invaluable tools for exploring new therapeutic strategies and chemical entities.

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